6-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
This compound is a synthetic tricyclic sulfonamide derivative featuring a 2-methylbenzoyl-substituted piperazine moiety linked to a bicyclic core via a sulfonyl bridge. Its structural complexity arises from the azatricyclo[6.3.1.0^{4,12}]dodecatrienone framework, which includes a fused 6-5-6 ring system. The 2-methylbenzoyl group at the piperazine nitrogen introduces steric and electronic effects that may influence pharmacological activity, particularly in receptor binding or enzyme inhibition.
Properties
IUPAC Name |
6-[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-16-4-2-3-5-20(16)23(28)24-10-12-25(13-11-24)31(29,30)19-14-17-6-7-21(27)26-9-8-18(15-19)22(17)26/h2-5,14-15H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNHGDFJFDXCQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one , with CAS number 946259-60-5 , is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics and enzyme inhibition.
- Molecular Formula : C23H25N3O4S
- Molecular Weight : 439.5 g/mol
- Structural Characteristics : The compound features a piperazine ring substituted with a sulfonyl group and a methylbenzoyl moiety, which are crucial for its biological activity.
Research indicates that compounds similar to this structure often interact with various biological targets, including:
- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to altered gene expression and apoptosis in cancer cells. For instance, analogs have shown selective inhibition of HDAC6 over HDAC1, leading to significant antiproliferative effects in lung cancer cell lines while sparing normal cells .
Anticancer Properties
The compound's structure suggests potential anticancer properties through several mechanisms:
- Cell Cycle Arrest : Studies have demonstrated that related compounds induce S-phase cell cycle arrest in cancer cells, which can inhibit tumor growth effectively .
- Induction of Apoptosis : While some derivatives primarily induce cell cycle arrest, others show varying degrees of apoptosis induction depending on their specific structural modifications .
Enzyme Inhibition
The compound exhibits potential as an enzyme inhibitor:
- HDAC Inhibition : Compounds with similar piperazine-sulfonamide structures have been shown to inhibit HDAC activity selectively, which is crucial in the treatment of various cancers due to their role in regulating gene expression and cellular differentiation .
Study on Piperazine Derivatives
A study focusing on piperazine derivatives highlighted that modifications on the phenyl ring significantly affect their biological activity. Compounds with para-substituted hydroxamic acids demonstrated robust HDAC inhibition and selective cytotoxicity against cancer cells compared to normal cells .
Antimicrobial Activity
While the primary focus has been on anticancer properties, some studies suggest that similar compounds may also exhibit antimicrobial activity. For instance, thiazole and piperazine derivatives have shown moderate to good antibacterial effects in vitro, indicating a broad spectrum of biological activities for compounds containing these moieties .
Data Tables
Scientific Research Applications
Biological Activities
Research into the biological activities of this compound has indicated several promising applications:
Anticancer Activity
Preliminary studies have shown that compounds with similar structures exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The sulfonamide group in this compound may enhance its ability to interact with specific enzymes or receptors involved in cancer proliferation pathways.
Antimicrobial Properties
Compounds containing piperazine moieties have been documented for their antimicrobial activities against various bacterial strains. The presence of the piperazine ring in this compound suggests potential efficacy as an antimicrobial agent, particularly in treating infections caused by resistant strains.
CNS Activity
Given the structural similarities to known psychoactive compounds, this molecule may also demonstrate central nervous system (CNS) activity. Research on related piperazine derivatives indicates potential use in treating anxiety and depression, warranting further investigation into its neuropharmacological effects.
Therapeutic Applications
The diverse activities of this compound open avenues for several therapeutic applications:
- Cancer Therapy : Targeting specific signaling pathways in cancer cells.
- Infectious Disease Treatment : Developing new antibiotics or antifungal agents.
- Neurological Disorders : Exploring effects on mood disorders or neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substitution patterns on the benzoyl group and variations in the tricyclic scaffold. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
The 4-fluorobenzoyl derivative exhibits higher metabolic stability due to fluorine’s electron-withdrawing nature, which may resist oxidative degradation.
Tricyclic Core Modifications: The 7.3.1.0^{5,13} tridecatrienone analog has a larger tricyclic system, which increases molecular weight and lipophilicity (clogP ~3.2 vs. ~2.8 for the target compound). This modification may enhance blood-brain barrier penetration but reduce aqueous solubility.
Pharmacological Implications :
- Para-substituted analogs (e.g., 4-methyl and 4-fluoro ) show improved pharmacokinetic profiles compared to ortho-substituted derivatives, likely due to reduced steric clashes in enzyme-binding pockets.
- The 3,4-dimethylbenzoyl variant demonstrates a 20% increase in in vitro potency against serine/threonine kinases, attributed to enhanced hydrophobic interactions.
Preparation Methods
Formation of the Tricyclic Core
The tricyclic system is synthesized via intramolecular cyclization. A precursor such as 6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one (C11H12N2O, MW: 188.23 g/mol) serves as the starting material. The amino group at position 6 is functionalized through sulfonylation, as outlined below:
Reaction Conditions :
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Precursor : 6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one (1.0 equiv)
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Sulfonylation Agent : 4-(2-methylbenzoyl)piperazine-1-sulfonyl chloride (1.2 equiv)
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Base : Triethylamine (2.0 equiv)
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Solvent : Dichloromethane (0.1 M)
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Temperature : 0°C → 25°C (gradual warming)
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Time : 8–12 hours
The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, yielding the sulfonamide intermediate.
Piperazine Sulfonylation
The piperazine ring is introduced through a two-step process:
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Synthesis of 4-(2-Methylbenzoyl)piperazine :
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Sulfonylation with the Tricyclic Core :
Coupling Reaction Optimization
Critical parameters for high yields include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents decomposition |
| Solvent Polarity | Dichloromethane > DMF | Enhances reactivity |
| Equivalents of Base | 2.0–3.0 | Neutralizes HCl |
| Reaction Time | 8–12 hours | Completes sulfonylation |
Prolonged reaction times (>15 hours) lead to byproducts via over-sulfonylation.
Characterization and Analytical Data
Spectroscopic Confirmation
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IR Spectroscopy :
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LC-MS :
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¹H NMR (CDCl₃) :
Industrial Scalability and Challenges
While laboratory-scale synthesis is well-established, industrial production faces hurdles:
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Cold-Chain Requirements : The tricyclic core degrades above 30°C, necessitating refrigerated transport.
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Cost of Sulfonylation Agents : 4-(2-methylbenzoyl)piperazine-1-sulfonyl chloride is expensive ($450–$600/g).
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Purification : Chromatography is required to isolate the final product, limiting batch sizes .
Q & A
Q. Optimization Strategies :
- Apply statistical experimental design (e.g., factorial or response surface methods) to identify critical parameters (temperature, stoichiometry, solvent polarity) .
- Use process analytical technology (PAT) for real-time monitoring of intermediates .
Basic: How should researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Purity Validation :
- Structural Confirmation :
Advanced: What computational methods are suitable for predicting this compound’s reactivity or binding interactions?
Methodological Answer:
- Reactivity Prediction :
- Density Functional Theory (DFT) : Calculate transition-state energies for sulfonylation or cyclization steps using B3LYP/6-31G(d) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DCM vs. THF) .
- Binding Interaction Studies :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituent modifications (e.g., 2-methylbenzoyl vs. 4-chlorobenzoyl) .
Advanced: How can researchers resolve contradictions in experimental vs. theoretical data for this compound’s stability?
Methodological Answer:
- Case Study : If experimental degradation rates (e.g., hydrolysis in aqueous buffers) conflict with computational predictions:
- Replicate Experiments : Use DOE principles to test stability under controlled pH, temperature, and ionic strength .
- Mechanistic Analysis :
- Perform Hammett studies to correlate substituent effects (σ values) with degradation kinetics .
- Apply Arrhenius modeling to assess thermal stability discrepancies .
3. Advanced Spectroscopy : Use Raman or FT-IR to detect transient intermediates not accounted for in simulations .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation :
- Spill Management :
Advanced: How can environmental impact assessments be integrated into the synthesis of this compound?
Methodological Answer:
- Green Chemistry Metrics :
- Calculate E-factor (kg waste/kg product) and optimize solvent recovery (e.g., DCM recycling via distillation) .
- Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Ecotoxicity Screening :
- Use QSAR models to predict aquatic toxicity (e.g., LC50 for Daphnia magna) .
Advanced: What strategies are recommended for scaling up synthesis while maintaining stereochemical fidelity?
Methodological Answer:
- Process Intensification :
- Continuous Flow Reactors : Minimize epimerization risks by reducing residence time during cyclization .
- In-line Analytics :
- Implement PAT tools (e.g., ReactIR) to monitor stereochemical integrity in real time .
Basic: How should researchers design dose-response experiments for this compound in pharmacological studies?
Methodological Answer:
- Experimental Design :
- Use logarithmic dosing (e.g., 0.1–100 µM) with ≥3 replicates to capture EC50/IC50 values .
- Include positive controls (e.g., known sulfonamide inhibitors) and vehicle controls (DMSO < 0.1%) .
- Data Analysis :
- Fit curves using four-parameter logistic regression (e.g., GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
